molecular formula C15H17N7O2 B2563365 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034348-65-5

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2563365
CAS RN: 2034348-65-5
M. Wt: 327.348
InChI Key: SUAKLRGLPJGXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown the synthesis of new pyrazoline, pyrazole derivatives, and other heterocyclic compounds bearing similar structural motifs that exhibit significant antimicrobial activity. For instance, compounds synthesized from α,β-unsaturated ketones have been tested against various strains of bacteria and fungi, demonstrating promising antibacterial and antifungal properties. Such compounds include derivatives of pyrazolines and pyrazoles that have been characterized and evaluated for their potential in treating microbial infections (Hassan, 2013; Bektaş et al., 2007).

Antitumor and Anticoronavirus Activities

A series of compounds with structural similarities have been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities. Such studies explore the potential of these compounds in treating viral infections and cancer, indicating the versatile applications of these chemical structures in medicinal chemistry (Jilloju et al., 2021).

Inotropic and Chronotropic Effects

Compounds derived from [1,2,4]triazolo and tetrazolo phthalazine structures bearing substituted piperazine moieties have been synthesized and evaluated for their positive inotropic and chronotropic effects. These studies contribute to the development of new therapeutics for heart diseases by exploring the compounds' ability to increase heart muscle contractility and regulate heart rate (Ma et al., 2014).

Phosphodiesterase Inhibitors

Research into pyrazolo[1,5-a]-1,3,5-triazine derivatives as phosphodiesterase (PDE) inhibitors has uncovered compounds with potent inhibitory activity and high selectivity. These findings are significant for developing treatments for various diseases by modulating cyclic nucleotide levels within cells (Raboisson et al., 2003).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-9-12(19-24-10)15(23)21-7-5-20(6-8-21)13-14-18-17-11(2)22(14)4-3-16-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKLRGLPJGXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.